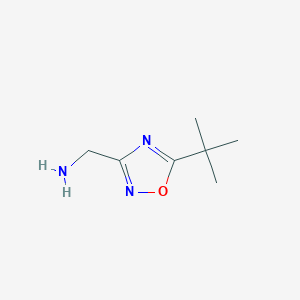1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
CAS No.: 946667-72-7
Cat. No.: VC8331268
Molecular Formula: C7H13N3O
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946667-72-7 |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.2 g/mol |
| IUPAC Name | (5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3 |
| Standard InChI Key | DEMYOKSOUVVNGZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=NO1)CN |
| Canonical SMILES | CC(C)(C)C1=NC(=NO1)CN |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine consists of a 1,2,4-oxadiazole core, a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group (-C(CH₃)₃) is attached to the 5-position, while the methanamine moiety (-CH₂NH₂) occupies the 3-position (Figure 1). The IUPAC name explicitly defines the substituent positions, avoiding ambiguity in isomer identification .
Key Structural Features:
-
Oxadiazole Ring: The 1,2,4-oxadiazole ring contributes to the compound’s stability and electronic properties, with resonance stabilization distributing electron density across the heteroatoms .
-
tert-Butyl Group: This bulky substituent enhances lipophilicity, potentially improving membrane permeability and metabolic resistance .
-
Methanamine Side Chain: The primary amine group offers a site for functionalization, enabling the formation of salts, amides, or Schiff bases for pharmacological optimization .
Table 1: Comparative Structural Data of Related Oxadiazole Derivatives
Note: Experimental data for the target compound is inferred from analogs due to limited direct reports .
Synthesis and Manufacturing
The synthesis of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine can be extrapolated from methodologies used for analogous 1,2,4-oxadiazoles. A common approach involves cyclization of acylated thiosemicarbazides or nitrile oxides, followed by functional group modifications .
Proposed Synthetic Route:
-
Formation of the Oxadiazole Core:
-
Introduction of the Methanamine Group:
-
Purification and Characterization:
Challenges in Synthesis:
-
Regioselectivity: Ensuring correct substituent positioning requires precise control of reaction conditions .
-
Stability of tert-Butyl Group: Harsh acidic or basic conditions may lead to de-tert-butylation, necessitating mild synthetic protocols .
Physicochemical Properties
While experimental data for the target compound is scarce, properties can be inferred from structurally related compounds:
Table 2: Predicted Physicochemical Properties
Spectroscopic Characteristics:
-
IR Spectroscopy: Expected N-H stretch at ~3350 cm⁻¹ (amine), C=N stretch at ~1600 cm⁻¹ (oxadiazole) .
-
H NMR: tert-Butyl protons as a singlet at δ 1.35 ppm; methanamine -CH₂- at δ 3.2 ppm .
Pharmacological Research
Though direct studies on 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine are unavailable, the 1,2,4-oxadiazole scaffold is associated with diverse bioactivities, including antimicrobial, antiviral, and anti-inflammatory effects .
Key Findings from Analogous Compounds:
-
Antibacterial Activity: 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine exhibited MIC values of 8–16 µg/mL against Salmonella typhi, suggesting potential for tert-butyl derivatives .
-
Structure-Activity Relationships (SAR): Bulky substituents like tert-butyl enhance lipophilicity, improving penetration through bacterial cell membranes .
Hypothesized Mechanisms:
-
Inhibition of bacterial topoisomerases or dihydrofolate reductase .
-
Disruption of cell wall synthesis via interference with peptidoglycan crosslinking .
Applications and Future Directions
1-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methanamine holds promise as:
-
Antibacterial Agent: Optimization of the methanamine side chain could yield derivatives with enhanced potency .
-
Building Block in Drug Discovery: The amine group allows conjugation with pharmacophores targeting enzymes or receptors .
Research Gaps and Opportunities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume